Cas no 873-31-4 (1-Chloro-2-ethynylbenzene)

1-Chloro-2-ethynylbenzene structure
1-Chloro-2-ethynylbenzene structure
Product Name:1-Chloro-2-ethynylbenzene
CAS番号:873-31-4
MF:C8H5Cl
メガワット:136.57830119133
MDL:MFCD00269951
CID:40123
PubChem ID:585995
Update Time:2024-10-26

1-Chloro-2-ethynylbenzene 化学的及び物理的性質

名前と識別子

    • 1-CHLORO-2-ETHYNYLBENZENE
    • 2-Chlorophenylacetylene
    • 2'-Chlorophenyl acetylene
    • 1-chloro-2-ethynyl-benzene
    • Benzene, 1-chloro-2-ethynyl-
    • o-chlorphenylacetylen
    • DGLHLIWXYSGYBI-UHFFFAOYSA-N
    • PubChem2550
    • o-chlorophenylacetylene
    • 2-chlorophenyl acetylene
    • 2`-Chlorophenylacetylene
    • (2-Chlorophenyl)acetylene
    • 1-ethynyl-2-chlorobenzene
    • 1-Chloro-2-ethynylbenzene #
    • STL556404
    • SBB064715
    • M
    • 1-Chloro-2-ethynylbenzene (ACI)
    • Benzene, 1-chloro-2-ethinyl- (3CI)
    • (2-Chlorophenyl)ethyne
    • (o-Chlorophenyl)acetylene
    • SY024149
    • 1-Chloro-2-ethynylbenzene, 98%
    • EN300-103714
    • AKOS009157069
    • HY-W002586
    • 2-Ethynylchlorobenzene ;2-Chloroethynylbenzene
    • SCHEMBL876190
    • BBL102601
    • DB-012624
    • 1-Chloro-2-ethynyl-benzene; (2-Chlorophenyl)ethyne;
    • CS-W002586
    • PS-5914
    • C2750
    • Z1080385584
    • 873-31-4
    • DTXSID40342931
    • Q-102450
    • MFCD00269951
    • InChI=1/C8H5Cl/c1-2-7-5-3-4-6-8(7)9/h1,3-6
    • 1-Chloro-2-ethynylbenzene
    • MDL: MFCD00269951
    • インチ: 1S/C8H5Cl/c1-2-7-5-3-4-6-8(7)9/h1,3-6H
    • InChIKey: DGLHLIWXYSGYBI-UHFFFAOYSA-N
    • ほほえんだ: ClC1C(C#C)=CC=CC=1

計算された属性

  • せいみつぶんしりょう: 136.00800
  • どういたいしつりょう: 136.008
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 0
  • 重原子数: 9
  • 回転可能化学結合数: 1
  • 複雑さ: 131
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 0
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • 疎水性パラメータ計算基準値(XlogP): 2.8

じっけんとくせい

  • 色と性状: Light-red to Brown Liquid
  • 密度みつど: 1.125 g/mL at 25 °C(lit.)
  • ふってん: 82 °C/12 mmHg(lit.)
  • フラッシュポイント: 華氏度:158°F
    摂氏度:70°C
  • 屈折率: n20/D 1.5710(lit.)
  • ようかいど: Soluble in hexane.
  • あんていせい: Moisture, Light Sensitive
  • PSA: 0.00000
  • LogP: 2.32130
  • ようかいせい: 未確定

1-Chloro-2-ethynylbenzene セキュリティ情報

  • 記号: GHS07
  • ヒント:に警告
  • シグナルワード:Warning
  • 危害声明: H315-H319-H335
  • 警告文: P261-P305 + P351 + P338
  • WGKドイツ:3
  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: S26-S36
  • 危険物標識: Xi
  • ちょぞうじょうけん:2-8°C
  • リスク用語:R36/37/38

1-Chloro-2-ethynylbenzene 税関データ

  • 税関コード:2903999090
  • 税関データ:

    中国税関コード:

    2903999090

    概要:

    29039999090他の芳香族ハロゲン化誘導体。付加価値税:17.0%税金還付率:9.0% 規制条件:いいえ最恵国関税:5.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    29039999090芳香族炭化水素ハロゲン化誘導体付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:5.5% General tariff:30.0%

1-Chloro-2-ethynylbenzene 価格詳細 >>

関連分類 No. Product Name Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI XIAN DING Biotechnology Co., Ltd.
C2750-5g
1-Chloro-2-ethynylbenzene
873-31-4 98.0%(GC)
5g
¥830.0 2022-06-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
C2750-1g
1-Chloro-2-ethynylbenzene
873-31-4 98.0%(GC)
1g
¥270.0 2022-06-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
C077R-25g
1-Chloro-2-ethynylbenzene
873-31-4 98%
25g
¥1313.0 2022-06-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
C077R-5g
1-Chloro-2-ethynylbenzene
873-31-4 98%
5g
¥373.0 2022-06-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
C077R-1g
1-Chloro-2-ethynylbenzene
873-31-4 98%
1g
¥113.0 2022-06-10
Alichem
A019088321-25g
1-Chloro-2-ethynylbenzene
873-31-4 97%
25g
$218.00 2023-08-31
Alichem
A019088321-100g
1-Chloro-2-ethynylbenzene
873-31-4 97%
100g
$803.48 2023-08-31
Fluorochem
040091-1g
2'-Chlorophenyl acetylene
873-31-4 98%
1g
£16.00 2022-03-01
Fluorochem
040091-5g
2'-Chlorophenyl acetylene
873-31-4 98%
5g
£50.00 2022-03-01
Fluorochem
040091-10g
2'-Chlorophenyl acetylene
873-31-4 98%
10g
£84.00 2022-03-01

1-Chloro-2-ethynylbenzene 合成方法

合成方法 1

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  3 h, rt
リファレンス
Visible-Light-Promoted Vinylation of Tetrahydrofuran with Alkynes through Direct C-H Bond Functionalization
Li, Jing; et al, Organic Letters, 2015, 17(10), 2522-2525

合成方法 2

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: Methanol
リファレンス
An efficient and general procedure for the cross-coupling of trimethylsilylacetylene and vinylic, aromatic or heteroaromatic bromides
Brandsma, L.; et al, Synthetic Communications, 1990, 20(12), 1889-92

合成方法 3

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dimethylformamide ;  1.0 min
1.2 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ;  1.0 min
リファレンス
Synthesis of (Z)-1-bromo-1-alkenes and terminal alkynes from anti-2,3-dibromoalkanoic acids by microwave-induced reaction
Kuang, Chunxiang; et al, Tetrahedron, 2005, 61(16), 4043-4052

合成方法 4

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dimethylformamide ;  1 min; rt
1.2 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ;  1 min
1.3 Solvents: Diethyl ether ,  Water
リファレンス
A one-pot synthesis of terminal alkynes from anti-3-aryl-2,3-dibromopropanoic acids under microwave irradiation
Kuang, Chunxiang; et al, Chemistry Letters, 2005, 34(1), 28-29

合成方法 5

はんのうじょうけん
1.1 Reagents: Cesium carbonate Solvents: Dimethyl sulfoxide ;  12 h, 115 °C
リファレンス
Cs2CO3-mediated synthesis of terminal alkynes from 1,1-dibromo-1-alkenes
Zhao, Ming; et al, Tetrahedron Letters, 2011, 52(9), 992-994

合成方法 6

はんのうじょうけん
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium ;  18 h, rt
1.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  4 h, rt
リファレンス
Regioselective Gold-Catalyzed Hydration of CF3- and SF5-alkynes
Cloutier, Melissa; et al, Organic Letters, 2019, 21(10), 3866-3870

合成方法 7

はんのうじょうけん
1.1 Reagents: Sodium bicarbonate Solvents: Water
リファレンス
Modes of action of phosphorus pentachloride. III. Action on acetylene derivatives
Bergmann, Ernst; et al, Berichte der Deutschen Chemischen Gesellschaft [Abteilung] B: Abhandlungen, 1933, 66, 278-86

合成方法 8

はんのうじょうけん
1.1 Reagents: Hexachloroethane Solvents: Tetrahydrofuran
1.2 Reagents: Oxonium
リファレンス
Hexachloroethane
Strekowski, Lucjan; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2014, 1, 1-4

合成方法 9

はんのうじょうけん
リファレンス
Regiospecific functionalization of unsaturated compounds via their dilithio derivatives. Part III. Synthesis of o-halophenylacetylenes via the dianion of phenylacetylene
Hommes, H.; et al, Tetrahedron Letters, 1981, 22(26), 2495-6

合成方法 10

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  4 h, rt
リファレンス
Palladium-Catalyzed Oxidative Annulation Leading to Substituted Pyrrolo[3,2,1-jk]carbazoles by Sequential C-N and C-C Bond Formation
Azizzade, Meysam; et al, Organic Letters, 2023, 25(11), 1823-1828

合成方法 11

はんのうじょうけん
1.1 Reagents: Triphenylphosphine Solvents: Dichloromethane ;  0 °C; 40 min, rt
1.2 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 1 h, -78 °C; 2 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water
リファレンス
Palladium-Catalyzed Tandem C-H Functionalization/Cyclization Strategy for the Synthesis of 5-Hydroxybenzofuran Derivatives
Ichake, Sachin S.; et al, Organic Letters, 2017, 19(1), 54-57

合成方法 12

はんのうじょうけん
1.1 Reagents: Triphenylphosphine Solvents: Dichloromethane ;  60 min, 0 °C
2.1 Reagents: Cesium carbonate Solvents: Dimethyl sulfoxide ;  8 h, 115 °C
リファレンス
One-Pot Copper-Catalyzed Three-Component Reaction of Sulfonyl Azides, Alkynes and Allylamines To Access 2,3-Dihydro-1H-imidazo[1,2-a]indoles
Jin, Hongwei; et al, Synthesis, 2020, 52(9), 1417-1424

合成方法 13

はんのうじょうけん
リファレンス
Photothermal Oxidative Destruction of Chloronaphthalene
Nimlos, Mark R.; et al, Environmental Science and Technology, 1994, 28(5), 816-22

合成方法 14

はんのうじょうけん
1.1 Reagents: Diisopropylamine Catalysts: Triphenylphosphine ,  Palladium chloride ,  Cuprous iodide ;  1.5 h, 60 °C; 60 °C → 0 °C
1.2 Reagents: Diisopropylamine ;  overnight, 60 °C
2.1 Reagents: Potassium carbonate Solvents: Methanol ;  2 h, rt
2.2 Solvents: Water ;  rt
リファレンス
The synthesis of [1,2,3]-triazole-based bent core liquid crystals via microwave-mediated 'Click Reaction' and their mesomorphic behaviour
Wang, Kunlun; et al, Liquid Crystals, 2019, 46(2), 257-271

合成方法 15

はんのうじょうけん
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  rt; 24 h, rt
2.1 Reagents: Potassium carbonate Solvents: Methanol ;  3 h, rt
リファレンス
Aerobic Oxynitration of Alkynes with tBuONO and TEMPO
Dutta, Uttam; et al, Organic Letters, 2014, 16(24), 6302-6305

合成方法 16

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  2 h, rt
1.2 Solvents: Water ;  rt
リファレンス
The synthesis of [1,2,3]-triazole-based bent core liquid crystals via microwave-mediated 'Click Reaction' and their mesomorphic behaviour
Wang, Kunlun; et al, Liquid Crystals, 2019, 46(2), 257-271

合成方法 17

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Dimethyl sulfoxide ;  12 h, 115 °C
リファレンス
Convenient synthesis of terminal alkynes from anti-3-aryl-2,3-dibromopropanoic acids using a K2CO3/DMSO system
Cheng, Xuezhi; et al, Chinese Journal of Chemistry, 2011, 29(11), 2350-2354

合成方法 18

はんのうじょうけん
1.1 Reagents: Tetrabutylammonium fluoride ,  Triphenylphosphine Solvents: Tetrahydrofuran ,  Water ;  3 h, 80 °C
リファレンス
An Efficient Method for the Production of Terminal Alkynes from 1,1-Dibromo-1-alkenes and its Application in the Total Synthesis of Natural Product Dihydroxerulin
Liu, Shihui; et al, Advanced Synthesis & Catalysis, 2015, 357(2-3), 553-560

合成方法 19

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 2 h, -78 °C
1.2 Reagents: Ammonium chloride Solvents: Water ;  -78 °C
リファレンス
Intermolecular [2 + 2] Photocycloaddition of α,β-Unsaturated Sulfones: Catalyst-Free Reaction and Catalytic Variants
Jeremias, Noah; et al, Organic Letters, 2021, 23(15), 5674-5678

合成方法 20

はんのうじょうけん
1.1 Reagents: Potassium carbonate ,  Sulfonyl fluoride Solvents: Dimethyl sulfoxide ;  2 h, rt
1.2 Reagents: Cesium fluoride ;  rt → 100 °C; 2 h, 100 °C; 100 °C → rt
リファレンス
SO2F2-Mediated Oxidative Dehydrogenation and Dehydration of Alcohols to Alkynes
Zha, Gao-Feng ; et al, Journal of the American Chemical Society, 2018, 140(50), 17666-17673

合成方法 21

はんのうじょうけん
1.1 Reagents: Pyridine ,  Phosphorus pentachloride (pyridine-supported) ;  210 s, 110 °C
リファレンス
One-step synthesis of aromatic terminal alkynes from their corresponding ketones under microwave irradiation
Ghaffarzadeh, Mohammad; et al, Synthetic Communications, 2006, 36(14), 1973-1981

合成方法 22

はんのうじょうけん
リファレンス
Simple route from aldehydes to alkynes and 1-chloro-1-alkynes
Villieras, J.; et al, Synthesis, 1975, (7), 458-61

合成方法 23

はんのうじょうけん
1.1 Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: 1,2-Dichloroethane ;  rt; 4 h, 40 °C
2.1 Reagents: Potassium carbonate Solvents: Methanol ;  1 h, rt
リファレンス
Electrochemical Gold-Catalyzed 1,2-Difunctionalization of C-C Multiple Bonds
Kumar, Anil ; et al, Angewandte Chemie, 2023, 62(37),

合成方法 24

はんのうじょうけん
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: 1,2-Dichloroethane ;  rt; 4 h, 40 °C
2.1 Reagents: Potassium carbonate Solvents: Methanol ;  1 h, rt
リファレンス
Electrochemical gold-catalyzed 1,2-difunctionalization of C-C multiple bonds
Kumar, Anil; et al, ChemRxiv, 2023, 1, 1-6

合成方法 25

はんのうじょうけん
リファレンス
Regiospecific functionalization of unsaturated compounds via their dilithio derivatives. Part III. Synthesis of o-halophenylacetylenes via the dianion of phenylacetylene
Hommes, H.; et al, Tetrahedron Letters, 1981, 22(26), 2495-6

合成方法 26

はんのうじょうけん
1.1 Catalysts: Hexachloroethane Solvents: Tetrahydrofuran
リファレンス
Hexachloroethane
Strekowski, Lucjan; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

合成方法 27

はんのうじょうけん
リファレンス
Product class 8: linear alkynes: synthesis by elimination
Sankararaman, S., Science of Synthesis, 2008, 43, 435-467

合成方法 28

はんのうじょうけん
1.1 Reagents: Cesium fluoride ;  rt → 100 °C; 2 h, 100 °C; 100 °C → rt
リファレンス
SO2F2-Mediated Oxidative Dehydrogenation and Dehydration of Alcohols to Alkynes
Zha, Gao-Feng ; et al, Journal of the American Chemical Society, 2018, 140(50), 17666-17673

合成方法 29

はんのうじょうけん
1.1 Reagents: Triphenylphosphine Solvents: Dichloromethane ;  20 min, 0 °C; 10 min, 0 °C
1.2 5 min, 0 °C; 40 min, 0 °C; 0 °C → rt; 40 min, rt
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 2 h, -78 °C
2.2 Reagents: Ammonium chloride Solvents: Water ;  -78 °C
リファレンス
Intermolecular [2 + 2] Photocycloaddition of α,β-Unsaturated Sulfones: Catalyst-Free Reaction and Catalytic Variants
Jeremias, Noah; et al, Organic Letters, 2021, 23(15), 5674-5678

合成方法 30

はんのうじょうけん
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  25 °C; 24 h, 25 °C
2.1 Reagents: Potassium carbonate Solvents: Methanol ;  3 h, 25 °C
リファレンス
Visible light-induced deoxygenation/cyclization of salicylic acid derivatives and aryl acetylene for the synthesis of flavonoids
Fan, Xiaodong; et al, Chemical Communications (Cambridge, 2022, 58(43), 6348-6351

合成方法 31

はんのうじょうけん
1.1 Reagents: Diisopropylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium ;  70 °C
2.1 Reagents: Potassium carbonate Solvents: Methanol ;  12 h, rt
リファレンス
Regio- and Stereoselective Dimerization of Arylacetylenes and Optical and Electrochemical Studies of (E)-1,3-Enynes
Morozov, Oleg S.; et al, Advanced Synthesis & Catalysis, 2014, 356(11-12), 2671-2678

1-Chloro-2-ethynylbenzene Raw materials

1-Chloro-2-ethynylbenzene Preparation Products

1-Chloro-2-ethynylbenzene サプライヤー

Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:873-31-4)1-Chloro-2-ethynylbenzene
注文番号:A944174
在庫ステータス:in Stock
はかる:100g
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 15:49
価格 ($):358.0
Email:sales@amadischem.com
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:873-31-4)1-CHLORO-2-ETHYNYLBENZENE
注文番号:sfd1996
在庫ステータス:in Stock
はかる:200kg
清らかである:99.9%
最終更新された価格情報:Friday, 19 July 2024 14:32
価格 ($):discuss personally
Email:sales2@senfeida.com
推奨される供給者
Amadis Chemical Company Limited
(CAS:873-31-4)1-Chloro-2-ethynylbenzene
A944174
清らかである:99%
はかる:100g
価格 ($):358.0
Email
Suzhou Senfeida Chemical Co., Ltd
(CAS:873-31-4)1-CHLORO-2-ETHYNYLBENZENE
sfd1996
清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ
Email